molecular formula C14H14N2O4S B2958097 N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide CAS No. 328262-10-8

N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B2958097
CAS No.: 328262-10-8
M. Wt: 306.34
InChI Key: OCSGTUOFPZNBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group and a hydroxyphenyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 2-hydroxyaniline with 4-acetamidobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound often involves a multi-step process to ensure high yield and purity. The process begins with the synthesis of intermediate compounds, which are then subjected to further reactions to obtain the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common in industrial settings to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide involves the inhibition of specific enzymes and proteins. The sulfonamide group is known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition disrupts the production of DNA and RNA, leading to the suppression of cell growth and proliferation. Additionally, the hydroxyphenyl group can interact with various proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-aminophenyl)sulfonamide: Used as an antibacterial agent.

    N-(4-methylphenyl)acetamide: Investigated for its potential as an anti-inflammatory agent.

Uniqueness

N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide is unique due to its dual functional groups (sulfonamide and hydroxyphenyl), which confer a wide range of biological activities. This compound’s ability to inhibit enzymes and interact with proteins makes it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[4-[(2-hydroxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10(17)15-11-6-8-12(9-7-11)21(19,20)16-13-4-2-3-5-14(13)18/h2-9,16,18H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSGTUOFPZNBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.